An In-depth Technical Guide to 3H-Phenothiazin-3-one: Structure, Properties, and Applications
An In-depth Technical Guide to 3H-Phenothiazin-3-one: Structure, Properties, and Applications
Introduction
3H-Phenothiazin-3-one, a heterocyclic organic compound belonging to the phenothiazine family, represents a molecule of significant interest in both synthetic chemistry and materials science. Characterized by a tricyclic structure featuring a phenothiazine core with a carbonyl group at the 3-position, this compound exhibits a unique combination of aromaticity and reactivity. Its chemical formula is C₁₂H₇NOS, and it is also known by synonyms such as 3-Phenothiazone. This guide provides a comprehensive technical overview of 3H-Phenothiazin-3-one, detailing its chemical structure, physicochemical properties, synthesis methodologies, spectral characteristics, and burgeoning applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The foundational structure of 3H-Phenothiazin-3-one is the phenothiazine tricycle, which imparts a distinctive "butterfly" conformation. The presence of the carbonyl group at the 3-position significantly influences its electronic properties and reactivity.
Caption: Chemical structure of 3H-Phenothiazin-3-one.
A comprehensive understanding of the physicochemical properties of 3H-Phenothiazin-3-one is paramount for its application in various scientific domains. While experimental data for the parent compound is somewhat limited in publicly available literature, a combination of computational predictions and data from structurally related analogs provides a robust profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NOS | [1] |
| Molecular Weight | 213.26 g/mol | [1] |
| Appearance | Typically a solid at room temperature | |
| Melting Point | 161 °C | [2] |
| Boiling Point (Predicted) | 349.3 °C | [3] |
| Density (Predicted) | 1.36 g/cm³ | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [4] |
| XLogP3 | 2.0 | [1] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of 3H-Phenothiazin-3-one and its Derivatives
Several synthetic routes to 3H-Phenothiazin-3-one and its derivatives have been established, offering flexibility in terms of scale and substituent patterns.
General Synthesis Workflow
A prevalent method for the synthesis of 3H-Phenothiazin-3-ones involves the condensation of an ortho-aminothiophenol with a quinone derivative. This approach is versatile and can be adapted to produce a variety of substituted analogs.
Caption: General workflow for the synthesis of 3H-Phenothiazin-3-one.
Detailed Experimental Protocol: Synthesis of 3H-Phenothiazin-3-one
This protocol is adapted from a patented method and provides a straightforward route to the parent compound.[5]
Materials:
-
o-Mercaptoaniline
-
Quinone
-
Methanol
Procedure:
-
Prepare a stirred suspension of 2 moles of quinone in a suitable volume of methanol at room temperature.
-
Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the quinone suspension over a period of 1 hour.
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Continue stirring the resulting red mixture at room temperature for an additional 2 hours.
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Collect the precipitated 3H-Phenothiazin-3-one by filtration.
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Thoroughly wash the collected solid with methanol to remove any unreacted starting materials and byproducts.
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Dry the purified product to obtain 3H-Phenothiazin-3-one.
Causality: The use of a polar solvent like methanol is advantageous as it dissolves the reactants and intermediates while the final product, being substantially insoluble, precipitates out, facilitating its direct recovery in a relatively pure form.[5] The 2:1 molar ratio of quinone to o-mercaptoaniline is crucial for the reaction stoichiometry.[5]
Spectroscopic Characterization
The structural elucidation of 3H-Phenothiazin-3-one and its derivatives relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 3H-Phenothiazin-3-one exhibits characteristic absorption bands that are indicative of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the aromatic rings. |
| ~1680-1640 | C=O stretch (conjugated ketone) | A strong band characteristic of the carbonyl group. |
| ~1600-1450 | C=C stretch (aromatic) | Indicates the carbon-carbon double bonds within the aromatic system. |
| ~1350-1250 | C-N stretch | Corresponds to the amine linkage in the phenothiazine core. |
| ~850-750 | C-H bend (out-of-plane) | Provides information about the substitution pattern on the aromatic rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural analysis of 3H-Phenothiazin-3-one.
¹H NMR: The proton NMR spectrum will show a series of signals in the aromatic region (typically δ 7-8 ppm), with the exact chemical shifts and coupling patterns dependent on the substitution on the phenothiazine core. The number of distinct signals and their multiplicities provide information on the number and relative positions of the protons.
¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Carbon Environment |
| ~180-190 | C=O (ketone) |
| ~110-150 | Aromatic carbons |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of 3H-Phenothiazin-3-one, which can provide further structural confirmation. The molecular ion peak (M⁺) would be observed at m/z 213.26.[1] Common fragmentation pathways may involve the loss of CO (28 Da) from the carbonyl group and cleavage of the heterocyclic ring.
Applications in Research and Development
3H-Phenothiazin-3-one and its derivatives are emerging as versatile compounds with a range of potential applications.
Photocatalysis
Recent studies have identified 3H-Phenothiazin-3-one as an effective photocatalyst for various organic transformations, notably the aerobic photochemical oxidation of sulfides to sulfoxides.[6] This method is advantageous due to its low catalyst loading, use of molecular oxygen as a green oxidant, and operation under mild conditions with a simple light source.[6]
Proposed Mechanism of Photocatalytic Sulfide Oxidation:
Caption: Proposed mechanism for the photocatalytic oxidation of sulfides.
Corrosion Inhibition
3H-Phenothiazin-3-one has demonstrated potential as a corrosion inhibitor, particularly for mild steel in acidic environments. The mechanism is believed to involve the formation of a protective layer on the metal surface, thereby reducing the rate of corrosion.
Pharmaceutical and Medicinal Chemistry
The phenothiazine scaffold is a well-established pharmacophore, particularly in the development of antipsychotic drugs. While 3H-Phenothiazin-3-one itself is not a common drug, its derivatives are being explored for various therapeutic applications, including antimicrobial and anticancer activities.[7] The biological activity of phenothiazines is often attributed to their ability to interact with various biological targets, including neurotransmitter receptors.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3H-Phenothiazin-3-one. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3H-Phenothiazin-3-one is a fascinating heterocyclic compound with a rich chemistry and a growing number of applications. Its unique structural features and reactivity make it a valuable building block in organic synthesis and a promising candidate for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its core properties and applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of this molecule and its derivatives is poised to unlock new scientific discoveries and technological advancements.
References
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